5-Ethynyl-2-methylpyridin-3-amine
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Overview
Description
5-Ethynyl-2-methylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C8H8N2 It is characterized by the presence of an ethynyl group attached to the pyridine ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-methylpyridin-3-amine typically involves the coupling of 5-iodo-2-aminopyridine with an ethynylating agent. One common method is the palladium-catalyzed Sonogashira coupling reaction, which uses palladium(II) acetate and copper(I) iodide as catalysts, and triethylamine as a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-2-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of N-substituted pyridine derivatives.
Scientific Research Applications
5-Ethynyl-2-methylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Ethynyl-3-methylpyridin-2-amine
- 5-Ethynyl-6-methylpyridin-3-amine
- 5-Bromo-2-methylpyridin-3-amine
Uniqueness
5-Ethynyl-2-methylpyridin-3-amine is unique due to the presence of both an ethynyl group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H8N2 |
---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
5-ethynyl-2-methylpyridin-3-amine |
InChI |
InChI=1S/C8H8N2/c1-3-7-4-8(9)6(2)10-5-7/h1,4-5H,9H2,2H3 |
InChI Key |
YFHQNEYSOZECBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C#C)N |
Origin of Product |
United States |
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